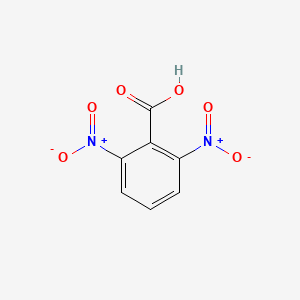

2,6-Dinitrobenzoic acid

説明

Contextualization within Aromatic Nitrocarboxylic Acids

2,6-Dinitrobenzoic acid is a notable member of the aromatic nitrocarboxylic acids, a class of organic compounds characterized by a benzene ring substituted with at least one carboxyl group (-COOH) and one or more nitro groups (-NO₂). These compounds are fundamental in organic chemistry, serving as crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and specialty chemicals. numberanalytics.com The presence of both the electron-withdrawing nitro groups and the carboxyl group on the aromatic ring significantly influences the compound's chemical properties and reactivity. numberanalytics.comsolubilityofthings.com

The carboxyl group is a deactivating group, meaning it reduces the reactivity of the aromatic ring towards electrophilic substitution and directs incoming substituents to the meta position. numberanalytics.com Conversely, the nitro groups are also strongly deactivating. numberanalytics.comsolubilityofthings.com This electronic landscape makes aromatic nitrocarboxylic acids like this compound distinct from other substituted benzoic acids and provides a unique platform for studying chemical reactions and molecular interactions. numberanalytics.comsolubilityofthings.com The specific positioning of the nitro groups, as seen in isomers like 2,4-dinitrobenzoic acid, 3,5-dinitrobenzoic acid, and this compound, leads to significant differences in their chemical behavior, stability, and coordination chemistry.

Significance in Advanced Chemical Sciences Research

In the realm of advanced chemical sciences, this compound is a compound of considerable interest. It serves as a valuable starting material and intermediate in various synthetic pathways. For instance, it is a precursor in the synthesis of 2-amino-6-nitrobenzoic acid, a compound useful in the preparation of agricultural chemicals, imaging materials, and pharmaceutical compounds. google.com A specific application involves its use in a multi-step synthesis to produce 6-methoxyanthranilic acid, an important precursor for certain anthracyclines. scispace.com

The compound's structure makes it a subject of study in supramolecular chemistry and crystal engineering. Research has been conducted on its formation of co-crystals with other organic molecules, providing insights into hydrogen bonding and other non-covalent interactions that dictate crystal packing. researchgate.net Furthermore, studies have investigated the formation of host-guest inclusion complexes between this compound and molecules like β-cyclodextrin, which is relevant for understanding molecular recognition and encapsulation. nih.gov

This compound also appears in metabolic and toxicological research. It has been identified as a urinary metabolite of nitrotoluenes, such as 2,6-dinitrotoluene, making its study important for understanding the biotransformation of these compounds. chemicalbook.comchemicalbook.comtandfonline.com Research into the metabolism of 2,6-dinitrotoluene has shown that it can be oxidized in the liver to 2,6-dinitrobenzyl alcohol, which is then further oxidized to 2,6-dinitrobenzaldehyde and subsequently to this compound. tandfonline.com Its derivatives have also been included in genotoxicity studies to evaluate the potential risks of nitroaromatic compounds found as environmental pollutants. nih.gov

The reactivity of this compound, particularly in decarboxylation reactions, has been the subject of mechanistic studies. These investigations explore how substituents on the benzene ring affect the rate and mechanism of the reaction, contributing to the fundamental understanding of aromatic SE1 reactions. acs.org

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₆ | chemicalbook.comnih.govchemspider.com |

| Molecular Weight | 212.12 g/mol | chemicalbook.comnih.gov |

| CAS Number | 603-12-3 | chemicalbook.comnih.gov |

| Melting Point | 202-206 °C | lookchem.com |

| pKa | 1.14 (at 25°C) | lookchem.com |

| Water Solubility | 16.10 g/L | lookchem.com |

Spectroscopic and Structural Data Summary

| Data Type | Description | Source(s) |

| ¹³C NMR Spectra | Data available from Aldrich Chemical Company, Inc. | nih.gov |

| Crystal Structure | The crystal structure reveals that molecules are paired by hydrogen bonding between the carboxyl groups. iucr.org Studies on co-crystals show the carboxyl group is often perpendicular to the benzene ring. researchgate.net | researchgate.netnih.goviucr.org |

| Infrared (IR) Spectroscopy | Used to confirm the formation of solid inclusion complexes with β-cyclodextrin. nih.gov | nih.gov |

特性

IUPAC Name |

2,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)6-4(8(12)13)2-1-3-5(6)9(14)15/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKWSIQQYJTJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209049 | |

| Record name | Benzoic acid, 2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-12-3 | |

| Record name | Benzoic acid, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aromatic compounds bearing strong electron-withdrawing groups, such as nitro groups. The reaction typically proceeds via a two-step addition-elimination mechanism. In the first step, a nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgacsgcipr.org In the second, rate-determining step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org The rate of SNAr reactions is highly dependent on the nature of the leaving group, the nucleophile, and the substitution pattern on the aromatic ring. masterorganicchemistry.com

While halogens are typical leaving groups in SNAr reactions, the nitro group (–NO₂) can also be displaced, although it is generally a poorer leaving group. acsgcipr.org The displacement of a nitro group is facilitated in highly activated systems. For instance, studies on 1,2- and 1,4-dinitrobenzenes have shown that one of the nitro groups can be readily displaced by anionic sulfur nucleophiles at room temperature. rsc.org Computational studies on nitrobenzene have predicted that the displacement of a nitro group by a fluoride ion in the gas phase may even follow a concerted pathway with a low activation energy. nih.gov

However, in the case of 2,6-dinitrobenzoic acid and its derivatives, the SNAr reactivity, particularly involving the displacement of a nitro group, is significantly suppressed. This reduced reactivity is primarily attributed to steric hindrance. vulcanchem.comresearchgate.net The two substituents at the ortho positions (a nitro group and the carboxylic acid group) sterically crowd the reaction center at the ipso-carbon, impeding the approach of the incoming nucleophile. unilag.edu.ng

Kinetic studies on analogous systems, such as the reaction of 2,6-dinitrophenyl phenyl ether with amines, reveal a departure from the common base-catalyzed SNAr mechanism. researchgate.netunilag.edu.ng While many SNAr reactions are catalyzed by a base (often a second molecule of the amine nucleophile) that assists in the proton transfer step, this pathway becomes insignificant for 2,6-disubstituted substrates. researchgate.net The steric congestion is believed to be sufficient to hinder the intermolecular proton transfer from the intermediate to the base. unilag.edu.ng Consequently, only the uncatalysed pathway is observed for these sterically hindered compounds. unilag.edu.ng For the ester methyl 2,6-dinitrobenzoate, harsher conditions are required for nucleophilic displacement compared to less hindered isomers, reinforcing the concept of steric inhibition. vulcanchem.com

Gas-Phase Reactions and Anionic σ-Adduct Formation

Gas-phase studies using mass spectrometry provide valuable insights into the intrinsic reactivity of ions, free from solvent effects. For this compound, these studies have elucidated key reaction pathways involving its anion.

The anion of this compound is readily generated in the gas phase via electrospray ionization. Within the medium-pressure region of an electrospray ion source, this anion undergoes efficient collision-induced decarboxylation (loss of CO₂) to generate the 2,6-dinitrophenide anion. researchgate.netresearchgate.net

The decarboxylation of 2,6-dinitrobenzoate ions has also been studied in aqueous solution, where it is recognized as a representative aromatic SE1 (substitution, electrophilic, unimolecular) reaction. researchgate.net The mechanism involves the rate-determining loss of carbon dioxide to form a transient aryl anion, which is then rapidly protonated by the solvent. vulcanchem.comresearchgate.net Kinetic studies have determined the activation parameters for this process, which are characterized by high activation enthalpy and entropy. vulcanchem.comresearchgate.net

| Reaction | Solvent | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |

| Decarboxylation of 2,6-Dinitrobenzoate Ion | Water | High | High, Positive |

| Table 1: Qualitative activation parameters for the decarboxylation of the 2,6-dinitrobenzoate ion in aqueous solution. The high positive values suggest significant loss of solvation in the transition state. vulcanchem.comresearchgate.net |

The 2,6-dinitrophenide anion formed from the decarboxylation is itself a reactive species in the gas phase. When vapors of various C-H acids (such as aliphatic aldehydes and ketones) are introduced, they react with the dinitrophenide anion to yield new anionic σ-adducts. researchgate.netresearchgate.net These adducts are characterized as gas-phase Meisenheimer complexes. rsc.orgresearchgate.net

The formation of these adducts is rationalized by a reaction sequence that begins with a proton transfer from the C-H acid to the more basic dinitrophenide anion. This creates a carbanion (enolate) from the C-H acid. Subsequently, the newly formed carbanion attacks the electron-deficient aromatic ring of the neutral 1,3-dinitrobenzene molecule (also formed during the process) within an ion-molecule complex, leading to the stable anionic σ-adduct. researchgate.netresearchgate.net This gas-phase synthesis demonstrates the intrinsic ability of the dinitrophenyl system to form these characteristic SNAr intermediates.

Decarboxylation Pathways of Dinitrobenzoic Acid Anions

Electron Transfer Processes and Redox Chemistry

The redox chemistry of this compound is dominated by the two electron-withdrawing nitro groups, which make the molecule a good electron acceptor. These processes often involve the transfer of one or more electrons to the aromatic system.

The initial step in the reduction is typically a one-electron transfer to form a dinitrobenzoic acid anion radical. ucl.ac.uk The stability and properties of these radicals can be investigated using techniques like electron paramagnetic resonance (EPR) spectroscopy and computational methods such as Density Functional Theory (DFT). DFT calculations have been successfully used to determine the hyperfine coupling constants of dinitrobenzoic acid anion radicals, which provides information on the distribution of the spin density across the molecule. smolecule.com For the related 2,4-dinitrobenzoic acid anion radical, these studies revealed a strong intramolecular hydrogen bond between the carboxylic group and the ortho-nitro group, which influences the spin density distribution. smolecule.com

The nitro groups of this compound can be chemically reduced. A common synthetic application is the selective reduction of one nitro group to an amino group to form 2-amino-6-nitrobenzoic acid, a reaction that can be achieved using reagents like sodium hydrosulfide.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。